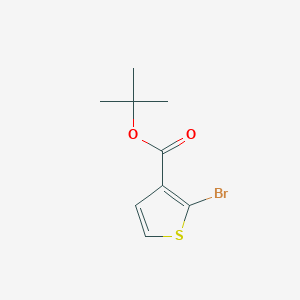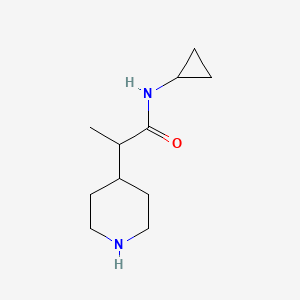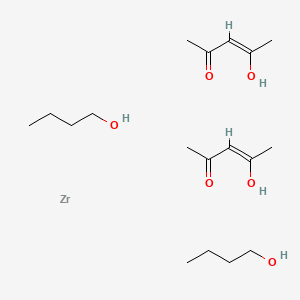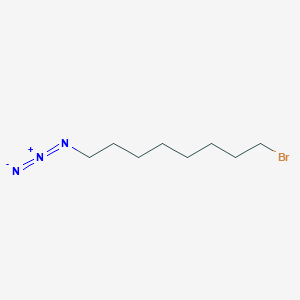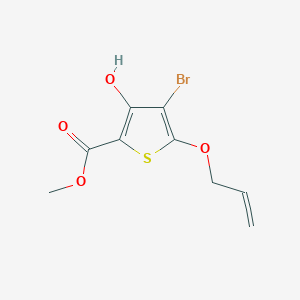
2,4,5-Trifluorostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluorostyrene is an organic compound with the molecular formula C8H5F3 It is a derivative of styrene, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorostyrene typically involves the fluorination of styrene derivatives. One common method includes the condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids at low temperatures . Another approach involves the nitration of sulfuric acid and m-dichlorobenzene, followed by a series of reactions including hydrogenation, diazotization, and bromination to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized catalysts and reaction conditions to ensure high yield and purity. The use of quaternary ammonium salt catalysts and sulfolane as a solvent has been reported to be effective in the preparation of related compounds .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions can be used to construct cycloalkanes and cycloalkenes containing fluoro groups.
Common Reagents and Conditions:
Nucleophiles: Such as organolithium reagents for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Transition metals like palladium for cycloaddition reactions.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds and cycloalkanes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,4,5-Trifluorostyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorostyrene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing fluorine atoms. These atoms enhance the reactivity of the vinyl group and the benzene ring, facilitating nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- 2,4-Difluorostyrene
- 2,5-Difluorostyrene
- 3,4,5-Trifluorostyrene
Comparison: 2,4,5-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties compared to other fluorinated styrenes. This unique arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H5F3 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
1-ethenyl-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C8H5F3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2 |
InChI Key |
QZUSPILXNMOCLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)
amine](/img/structure/B12078986.png)


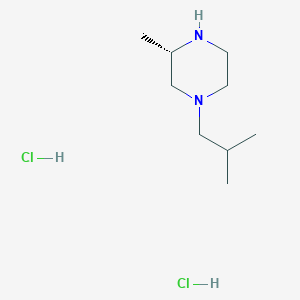
![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
